N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
This compound is a structurally complex molecule featuring a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene) with a sulfanyl acetamide substituent at position 4 and a 2-methoxyethyl group at position 3. The tricyclic system incorporates conjugated π-electrons, suggesting aromatic stability, while the oxa (oxygen) and diaza (two nitrogen) heteroatoms enhance polarity and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-28-10-9-25-20(27)19-18(15-7-2-3-8-16(15)29-19)24-21(25)30-12-17(26)23-14-6-4-5-13(22)11-14/h2-8,11H,9-10,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQMJUPYZDCQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including in vitro studies, molecular docking analyses, and case studies.
Chemical Structure
The compound features a chlorophenyl group and a diazatricyclo structure that may contribute to its biological activities. The presence of the sulfanyl group and the methoxyethyl substituent also suggest potential interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- In studies involving various derivatives of similar structures, compounds with chlorophenyl groups have shown significant antimicrobial properties against a range of pathogens including bacteria and fungi . The specific compound's efficacy in this regard remains to be fully elucidated.
2. Antioxidant Properties
- Compounds with similar chemical frameworks have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular systems . This suggests that this compound may also possess such properties.
3. Anti-inflammatory Effects
- Research on structurally related compounds indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways . This could be an area for future exploration regarding the specific compound.
4. Cytotoxicity Against Cancer Cells
- Preliminary studies on similar derivatives have shown selective cytotoxic effects against cancer cell lines such as melanoma and breast cancer cells . The mechanism often involves inducing cell cycle arrest and apoptosis.
Case Studies
-
Antimicrobial Evaluation
- A study involving derivatives of chlorophenyl compounds found that certain analogs exhibited high antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. The mechanism was attributed to disruption of microbial cell membranes and inhibition of metabolic pathways.
-
Cytotoxicity in Melanoma Cells
- Research indicated that compounds with similar structures induced significant cytotoxicity in melanoma cells while sparing normal cells, suggesting a promising therapeutic potential for melanoma treatment.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets:
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Protein A | -8.5 | Hydrogen bonds |
| Protein B | -7.9 | Hydrophobic interactions |
| Protein C | -9.1 | Ionic interactions |
These findings suggest that the compound may effectively bind to multiple targets involved in disease processes.
Scientific Research Applications
Biological Activities
N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide has shown promise in various biological contexts:
Anticancer Activity
Research indicates that this compound may act as a TLR7 agonist, which can enhance immune responses against tumors and potentially treat various cancers . The structural components contribute to its ability to interact with cellular pathways involved in tumorigenesis.
Antimicrobial Properties
The presence of the diazatricyclo structure suggests potential antimicrobial activity due to its ability to disrupt microbial cell membranes or interfere with metabolic processes . Experimental studies are necessary to confirm these effects and elucidate mechanisms.
Anti-inflammatory Effects
In silico studies have indicated that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
Case Studies and Experimental Findings
Recent studies have focused on evaluating the efficacy and safety of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Aromaticity
- Target Compound: The tricyclic framework provides rigidity and extended conjugation, likely enhancing binding affinity to biological targets through π-π stacking and hydrophobic interactions. The 8-oxa-3,5-diaza system introduces hydrogen-bond acceptors/donors, critical for target recognition .
- 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamide Derivatives (): These compounds feature a simpler 1,3,4-oxadiazole ring.
Substituent Effects
- Chlorophenyl Groups :
- The target compound’s 3-chlorophenyl group may direct electrophilic substitution to the meta position, influencing reactivity and interactions with hydrophobic enzyme pockets.
- In ’s derivatives, the 4-chlorophenyl group (para-substitution) likely enhances steric bulk and alters electronic effects, impacting antimicrobial activity .
- Sulfanyl vs.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
